molecular formula C8H12O4 B11771561 Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate CAS No. 59623-24-4

Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate

Cat. No.: B11771561
CAS No.: 59623-24-4
M. Wt: 172.18 g/mol
InChI Key: VOOWYFBVFAZPHY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate can be synthesized through various methods. One common approach involves the alkylation of 5-substituted ethyl 5-methyl-2-oxotetrahydrofuran-3-carboxylates with alkyl halides in the presence of sodium ethoxide. This reaction yields the corresponding 3-alkyl derivatives, which can be further converted into 3,5-substituted 5-methyl-N-(4-nitrophenyl)-2-oxotetrahydrofuran-3-carboxamides and 5-methyltetrahydrofuran-2-ones .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents and drug candidates.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-oxotetrahydrofuran-3-carboxylate: This compound lacks the methyl group at the 2-position, resulting in different chemical and biological properties.

    Methyl 2-oxotetrahydrofuran-3-carboxylate: The methyl ester variant has distinct reactivity and applications compared to the ethyl ester.

    Ethyl 4-oxotetrahydrofuran-3-carboxylate:

Properties

CAS No.

59623-24-4

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 2-methyl-4-oxooxolane-3-carboxylate

InChI

InChI=1S/C8H12O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h5,7H,3-4H2,1-2H3

InChI Key

VOOWYFBVFAZPHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OCC1=O)C

Origin of Product

United States

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